6-Bromo-5-chloro-8-fluoroisoquinoline 6-Bromo-5-chloro-8-fluoroisoquinoline
Brand Name: Vulcanchem
CAS No.: 2383191-98-6
VCID: VC4451870
InChI: InChI=1S/C9H4BrClFN/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11/h1-4H
SMILES: C1=CN=CC2=C1C(=C(C=C2F)Br)Cl
Molecular Formula: C9H4BrClFN
Molecular Weight: 260.49

6-Bromo-5-chloro-8-fluoroisoquinoline

CAS No.: 2383191-98-6

Cat. No.: VC4451870

Molecular Formula: C9H4BrClFN

Molecular Weight: 260.49

* For research use only. Not for human or veterinary use.

6-Bromo-5-chloro-8-fluoroisoquinoline - 2383191-98-6

Specification

CAS No. 2383191-98-6
Molecular Formula C9H4BrClFN
Molecular Weight 260.49
IUPAC Name 6-bromo-5-chloro-8-fluoroisoquinoline
Standard InChI InChI=1S/C9H4BrClFN/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11/h1-4H
Standard InChI Key ATPFGBLXXYMKHG-UHFFFAOYSA-N
SMILES C1=CN=CC2=C1C(=C(C=C2F)Br)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The core structure of 6-bromo-5-chloro-8-fluoroisoquinoline consists of a bicyclic system comprising a benzene ring fused to a pyridine ring. Halogen atoms are strategically positioned to influence electronic and steric properties:

  • Bromine at position 6 introduces steric bulk and polarizability, enhancing hydrophobic interactions .

  • Chlorine at position 5 contributes to electron-withdrawing effects, modulating aromatic electrophilicity.

  • Fluorine at position 8 offers high electronegativity, improving metabolic stability and binding affinity .

The SMILES notation (C1=CN=CC2=C1C(=C(C=C2F)Br)Cl) and InChIKey (ATPFGBLXXYMKHG-UHFFFAOYSA-N) encode its connectivity and stereoelectronic features . Computational models predict a planar geometry with slight distortion due to halogen-halogen repulsion between the 5-chloro and 6-bromo substituents .

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight260.49 g/mol
Density1.8±0.1 g/cm³ (estimated)
Boiling Point340–350°C (predicted)
LogP (Partition Coefficient)3.5
Topological Polar Surface Area12.9 Ų

The logP value of 3.5 indicates moderate lipophilicity, favoring membrane permeability . Its low polar surface area (12.9 Ų) further supports blood-brain barrier penetration, a desirable trait for CNS-targeted therapeutics .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 6-bromo-5-chloro-8-fluoroisoquinoline typically begins with a pre-functionalized isoquinoline core. Two primary strategies are employed:

  • Pomeranz-Fritsch Reaction: Constructs the isoquinoline ring via acid-catalyzed cyclization of β-aryl ethanamines.

  • Bischler-Napieralski Reaction: Forms the heterocycle through cyclodehydration of β-phenethylamides.

Stepwise Halogenation

Halogen incorporation follows a sequence prioritizing reactivity and positional control:

  • Bromination: Electrophilic bromination using Br₂/FeBr₃ at position 6.

  • Chlorination: Directed ortho-chlorination via Cl₂/AlCl₃, leveraging the bromine’s directing effects.

  • Fluorination: Balz-Schiemann reaction with diazotized aniline intermediates to introduce fluorine at position 8.

Key Challenge: Competitive halogenation at undesired positions necessitates precise temperature control (-10°C for bromination, 0°C for chlorination) and stoichiometric reagent ratios.

Purification and Characterization

Post-synthesis, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate). Purity (>95%) is confirmed by HPLC and NMR . Mass spectrometry (MS) confirms the molecular ion peak at m/z 258.92 [M+H]⁺ .

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for derivatization:

  • Suzuki Coupling: Replacing bromine with aryl groups to enhance target specificity.

  • Amide Formation: Functionalizing the pyridine nitrogen to improve solubility .

Prodrug Development

Ester prodrugs (e.g., acetylated derivatives) increase oral bioavailability, with hydrolysis in plasma releasing the active compound .

Future Perspectives

Targeted Drug Delivery

Conjugating the compound to nanoparticles (e.g., liposomes) could enhance tumor-specific accumulation .

Computational Modeling

QSAR studies optimizing halogen interactions may yield analogs with improved potency and reduced off-target effects .

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